3-(4-Piperidyl)propyl Acetate Acetate
Description
3-(4-Piperidyl)propyl Acetate Acetate is a chemical compound characterized by a piperidine ring substituted at the 4-position with a propyl chain bearing two acetate groups.
Properties
Molecular Formula |
C12H23NO4 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
acetic acid;3-piperidin-4-ylpropyl acetate |
InChI |
InChI=1S/C10H19NO2.C2H4O2/c1-9(12)13-8-2-3-10-4-6-11-7-5-10;1-2(3)4/h10-11H,2-8H2,1H3;1H3,(H,3,4) |
InChI Key |
NGPFIYLZCXXSLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OCCCC1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Piperidyl)propyl Acetate Acetate typically involves the reaction of 4-piperidylpropylamine with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of 3-(4-Piperidyl)propyl Acetate Acetate may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification processes to isolate the desired product. The use of automated systems ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Piperidyl)propyl Acetate Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine compounds .
Scientific Research Applications
3-(4-Piperidyl)propyl Acetate Acetate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving neurotransmitter systems due to its piperidine moiety.
Medicine: It is investigated for potential therapeutic applications, including its role in drug design and development.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(4-Piperidyl)propyl Acetate Acetate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is known to influence the central nervous system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-(3-Piperidyl)propyl Acetate Acetate
- Structural Difference : The piperidine ring substitution position (3-position vs. 4-position) alters steric and electronic properties.
- Synthesis : 3-(3-Piperidyl)propyl Acetate Acetate (CAS 1427475-20-4) is commercially available, suggesting optimized synthetic protocols, whereas 4-substituted derivatives may require tailored conditions .
- Applications : Positional isomers may exhibit differences in biological activity due to altered receptor binding or metabolic stability.
Piperidine-Based Esters
Ethyl 2-(Piperidin-4-yl)acetate
- Structure : Features a shorter ethyl ester chain and direct attachment of the acetate group to the piperidine ring.
- Physicochemical Properties :
2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives
Sulfur-Containing Analogues: 3-(Methylthio)propyl Acetate
- Structure : Replaces the piperidine ring with a methylthio (-SMe) group.
- Applications: Dominant in food aromas (e.g., melons, pears) due to low odor thresholds (e.g., 3-(methylthio)propyl acetate contributes to fruity notes) .
- Key Differences :
Pharmaceutical Derivatives: Roxatidine Acetate Hydrochloride
- Structure: Contains a piperidinomethylphenoxypropyl backbone with acetylated hydroxyl groups.
- Applications : Clinically used as an H₂ receptor antagonist for gastric acid suppression .
- Key Differences : The inclusion of aromatic and ether linkages enhances target specificity, unlike the simpler alkyl-acetate structure of 3-(4-Piperidyl)propyl Acetate Acetate.
Physicochemical and Functional Comparisons
Table 1. Key Properties of Selected Compounds
*Estimated based on structural analogs.
Biological Activity
3-(4-Piperidyl)propyl Acetate Acetate, a compound characterized by its piperidine ring and acetate groups, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 3-(4-Piperidyl)propyl Acetate Acetate is , with a molecular weight of 245.32 g/mol. The compound features a piperidine ring attached to a propyl acetate moiety, which contributes to its unique reactivity and potential biological effects.
Biological Activity Overview
Piperidine derivatives, including 3-(4-Piperidyl)propyl Acetate Acetate, are known for various biological activities:
- Analgesic Properties : Compounds containing piperidine structures have been linked to analgesic effects. For example, N-phenyl-N-(4-piperidinyl)amides have demonstrated potent analgesic activity, which may extend to similar piperidine derivatives .
- Antidepressant Effects : Some studies suggest that piperidine derivatives can influence neurotransmitter systems, potentially alleviating symptoms of depression.
- Anticancer Activity : Recent research indicates that certain piperidine derivatives exhibit anticancer properties through mechanisms such as apoptosis induction in tumor cells .
- Cholinesterase Inhibition : Compounds with piperidine moieties have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for treating neurodegenerative diseases like Alzheimer's .
Synthesis Methods
The synthesis of 3-(4-Piperidyl)propyl Acetate Acetate can be achieved through various methods involving the reaction of piperidine derivatives with propyl acetate in the presence of acidic or basic catalysts. The versatility of the piperidine ring allows for multiple synthetic pathways that can be tailored to enhance yield and purity.
Table 1: Summary of Biological Activities
Notable Research Findings
- Analgesic Activity : A study on N-phenyl-N-(4-piperidinyl)amides highlighted their effectiveness in pain management through opioid receptor interactions .
- Anticancer Properties : Research demonstrated that specific piperidine derivatives exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Cognitive Enhancement : The incorporation of piperidine into drug design has led to compounds capable of inhibiting cholinesterases, thus improving cognitive function in models related to Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
